3-Bromobenzyl bromide
Description
Overview of 3-Bromobenzyl Bromide as a Chemical Entity
This compound, identified by the CAS number 823-78-9, is an organic compound featuring a benzene (B151609) ring substituted with a bromine atom at the meta-position and a bromomethyl group. nih.govcymitquimica.com This structural arrangement makes it a member of the benzyl (B1604629) bromide class of compounds. nih.gov Its chemical formula is C₇H₆Br₂. nih.gov The presence of two bromine atoms, one on the aromatic ring and one on the benzylic carbon, imparts significant reactivity to the molecule, particularly making the benzylic bromine susceptible to nucleophilic substitution reactions. cymitquimica.com
Physically, this compound typically appears as a white to pale yellow solid or powder at room temperature. sigmaaldrich.comfishersci.com It possesses a strong, pungent odor. guidechem.com The compound is insoluble or only slightly soluble in water but shows good solubility in various organic solvents, including dichloromethane (B109758) and ether. cymitquimica.comguidechem.comfishersci.ca
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 823-78-9 | nih.govsigmaaldrich.combiosynth.com |
| Molecular Formula | C₇H₆Br₂ | nih.govbiosynth.comscbt.com |
| Molecular Weight | 249.93 g/mol | nih.govsigmaaldrich.combiosynth.com |
| Appearance | White to light yellow powder or crystal | sigmaaldrich.comfishersci.comtcichemicals.com |
| Melting Point | 39-41 °C (lit.) | sigmaaldrich.comsigmaaldrich.comchemsrc.com |
| Boiling Point | 130 °C at 12 mmHg | fishersci.com |
| Flash Point | 113 °C (closed cup) | sigmaaldrich.combiosynth.com |
| Solubility | Insoluble in water | guidechem.comfishersci.ca |
| IUPAC Name | 1-bromo-3-(bromomethyl)benzene | nih.gov |
| Synonyms | m-Bromobenzyl bromide, α,3-Dibromotoluene | nih.govsigmaaldrich.com |
Significance of this compound in Organic Synthesis and Medicinal Chemistry
This compound is a versatile reagent and a key building block in the fields of organic synthesis and medicinal chemistry. guidechem.comchemshuttle.com Its utility stems from its high reactivity, which allows for the introduction of the 3-bromobenzyl group into various molecular scaffolds. guidechem.com This functional group can then be further modified, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.comguidechem.com
In medicinal chemistry, this compound has been instrumental in the synthesis of compounds with significant therapeutic potential. A notable application is in the preparation of substituted 8-arylquinolines, which have been identified as potent inhibitors of phosphodiesterase 4 (PDE4). sigmaaldrich.comfishersci.cacookechem.comsigmaaldrich.com PDE4 inhibitors are a class of drugs investigated for treating inflammatory conditions. The compound has also been utilized in the synthesis of 1,7-di(3-bromobenzyl)cyclen. cookechem.comsigmaaldrich.com Furthermore, research has pointed to its role in synthesizing molecules with potential anticancer activity, which is attributed to their ability to bind to amines in cancer cells. biosynth.com
The compound's role extends to the development of novel catalysts. Recent research has explored the modification of substituted bromobenzyl bromides to create bis(benzylphosphetane oxide) diselenides. acs.org These molecules are part of an efficient catalytic system for peptide synthesis, a fundamental process in biochemistry and drug discovery. acs.orgacs.org The mechanism involves the ability of this compound to act as a reactive intermediate, enabling the construction of new chemical entities with desired biological activities. guidechem.com
Historical Context and Evolution of Research on Benzyl Bromides
The study of benzyl bromides, the class of compounds to which this compound belongs, has a long history intertwined with the development of organic synthesis. wikipedia.org Benzyl bromide itself (C₆H₅CH₂Br) is a foundational reagent used to introduce the benzyl protecting group for alcohols and carboxylic acids, a crucial strategy in multi-step organic synthesis. nih.govwikipedia.org Historically, benzyl bromide gained notoriety for its strong lachrymatory (tear-inducing) properties, leading to its use as a chemical warfare agent. wikipedia.orgiarc.fr
Research into the synthesis of benzyl bromide and its derivatives dates back to early methods involving the free-radical bromination of toluene (B28343). wikipedia.org Over the years, more refined and specific methods have been developed. For instance, a patented method describes the production of specific benzyl bromide derivatives by reacting a 2-methylphenylacetic acid derivative with bromine in the presence of an alkali metal salt, avoiding the need for photo-irradiation which requires specialized industrial equipment. google.com
The fundamental chemical properties of these compounds have also been a subject of academic inquiry. A significant study from 1950 investigated the carbon-bromine (C-Br) bond dissociation energy in benzyl bromide through pyrolysis experiments. aip.org This research provided crucial thermodynamic data that helped in understanding the reactivity of these molecules and the stability of the resulting benzyl radicals. aip.org The evolution of research continues, with modern studies focusing on the application of benzyl bromide derivatives in areas like catalysis and materials science, such as in the synthesis of ionic liquids used as corrosion inhibitors or in the creation of complex ligands for coordination chemistry. taylorandfrancis.com
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCJPJQUVRIILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061175 | |
| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
249.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-78-9 | |
| Record name | 3-Bromobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
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| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
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| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
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| Record name | α-3-dibromotoluene | |
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Synthetic Methodologies for 3 Bromobenzyl Bromide
Established Synthetic Routes
The synthesis of 3-Bromobenzyl bromide is predominantly achieved through the bromination of 3-bromotoluene (B146084) at the benzylic position. This transformation can be accomplished using various brominating agents and reaction initiators. An alternative, though less common, approach involves the conversion of 3-bromobenzyl alcohol.
Bromination of 3-Bromotoluene
The introduction of a bromine atom at the methyl group of 3-bromotoluene is a key method for the synthesis of this compound. This reaction typically proceeds via a free radical mechanism and can be initiated by light or chemical radical initiators.
Photoinitiated bromination involves the use of elemental bromine in the presence of light. In a typical procedure, 3-bromotoluene is dissolved in a suitable solvent, such as dry carbon tetrachloride, and heated to reflux. prepchem.com Elemental bromine is then added dropwise while the reaction mixture is irradiated with a high-wattage lamp, for instance, a 500-watt photolamp. prepchem.com The progress of the reaction can be monitored by observing the color of the solvent; the rate of bromine addition is adjusted to maintain a nearly colorless state in the refluxing solvent. prepchem.com This monobromination reaction is generally completed within 30 minutes to 2 hours. prepchem.com Upon completion, the product is isolated through a series of washing and purification steps, including distillation under vacuum, to yield this compound. A yield of 75% has been reported for this method. prepchem.com
Table 1: Photoinitiated Bromination of 3-Bromotoluene
| Reactant | Reagent | Initiator | Solvent | Reaction Time | Yield |
|---|---|---|---|---|---|
| 3-Bromotoluene | Elemental Bromine | 500-watt photolamp | Carbon Tetrachloride | 30 min - 2 hours | 75% prepchem.com |
A widely used method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN). guidechem.comresearchgate.net This method is favored as it provides a low, constant concentration of bromine, which helps to suppress competing electrophilic addition reactions. libretexts.orgyoutube.com
In a representative synthesis, 3-bromotoluene is reacted with NBS in a solvent like carbon tetrachloride. guidechem.com The reaction is initiated by adding a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN. guidechem.comsci-hub.se The mixture is then heated to reflux for several hours to drive the reaction to completion. guidechem.com For instance, reacting 3-bromotoluene with NBS and AIBN in carbon tetrachloride under reflux for 3 hours has been reported to yield 70% of this compound. guidechem.com The use of benzoyl peroxide as an initiator in refluxing carbon tetrachloride is also a common practice for the bromination of substituted toluenes. sci-hub.se
Table 2: Radical Bromination of 3-Bromotoluene using NBS
| Reactant | Reagent | Initiator | Solvent | Reaction Time | Yield |
|---|---|---|---|---|---|
| 3-Bromotoluene | N-Bromosuccinimide (NBS) | Azodiisobutyronitrile (AIBN) | Carbon Tetrachloride | 3 hours | 70% guidechem.com |
| Substituted Toluenes | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride | - | - |
Beyond NBS, other brominating agents have proven effective for the synthesis of this compound and related compounds. Dibromoisocyanuric acid (DBI) and tribromoisocyanuric acid (TBI) are notable for their high reactivity. researchgate.netresearchgate.net DBI is considered a more potent brominating agent than NBS and can effectively introduce bromine into aromatic systems. tcichemicals.com TBI has been successfully used for the benzylic bromination of various alkylarenes, achieving good to excellent yields (53-88%) in refluxing ethyl acetate (B1210297) without the need for a catalyst or light irradiation. researchgate.net
While a specific procedure for the synthesis of this compound using DBI or TBI is not detailed in the provided sources, the general applicability of these reagents to benzylic bromination suggests their utility in this specific transformation.
There is also mention of the use of sulfuryl chloride in the preparation of this compound, although a detailed synthetic protocol is not provided. chemsrc.com
The choice of solvent and reaction conditions is crucial for the success of the bromination of 3-bromotoluene. Carbon tetrachloride is a classic solvent for these reactions, particularly in photoinitiated brominations and those using NBS. prepchem.comguidechem.com Its inertness under radical conditions makes it a suitable medium.
Acetonitrile (B52724) is another solvent employed in radical bromination reactions. researchgate.net For benzylic brominations using TBI, ethyl acetate has been shown to be an effective solvent. researchgate.net
Reaction conditions typically involve heating the mixture to reflux to facilitate the reaction. guidechem.comsci-hub.seresearchgate.net In the case of photoinitiated reactions, continuous irradiation with a light source is necessary to generate the bromine radicals. prepchem.com
Conversion from Benzyl (B1604629) Alcohols
An alternative route to this compound is through the conversion of 3-bromobenzyl alcohol. This method has been reported to proceed with a high yield of approximately 95%. chemsrc.com While the specific reagents and reaction conditions for this particular conversion are not detailed in the provided search results, the transformation of benzyl alcohols to benzyl halides is a standard procedure in organic synthesis. Such conversions are typically achieved using reagents like phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or hydrobromic acid (HBr).
Phosphorus Tribromide Mediated Reactions
Phosphorus tribromide (PBr₃) is a well-established reagent in organic synthesis, primarily for the conversion of alcohols to alkyl bromides. manac-inc.co.jpmasterorganicchemistry.comcommonorganicchemistry.com The mechanism typically involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic phosphorus atom of PBr₃. This process transforms the hydroxyl group into a good leaving group, which is subsequently displaced by a bromide ion via an SN2 reaction. byjus.com
However, the application of phosphorus tribromide for the direct benzylic bromination of 3-bromotoluene to form this compound is not a conventional or documented method. The chemistry of PBr₃ is centered on its reaction with alcohols, and it is not suited for the abstraction of a hydrogen atom from a benzylic C-H bond to initiate a radical bromination. byjus.comwikipedia.org Alternative reagents are typically employed for the benzylic bromination of toluene (B28343) and its derivatives. bohrium.comgla.ac.uk For instance, boron tribromide has been investigated for the benzylic bromination of various toluene derivatives, offering a different pathway for this transformation. bohrium.com
Advanced and Green Chemistry Approaches in this compound Synthesis
In recent years, the development of more sustainable and efficient synthetic methods has become a priority in chemical manufacturing. This has led to the exploration of advanced and green chemistry approaches for the synthesis of compounds like this compound.
Continuous Flow Synthesis Methods for Benzylic Brominations
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. For benzylic brominations, continuous flow methods often employ photochemical activation. commonorganicchemistry.com
In a typical setup, a solution of the substituted toluene and a brominating agent, such as N-bromosuccinimide (NBS), is passed through a transparent reactor, often made of fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing. The reactor is irradiated with a light source, such as a compact fluorescent lamp (CFL) or LEDs, to initiate the radical chain reaction. This method avoids the use of hazardous solvents like carbon tetrachloride, with acetonitrile being a common alternative. The precise control over residence time and temperature in a flow reactor allows for high selectivity and yields.
Below is a table summarizing the results of a continuous flow benzylic bromination of various substituted toluenes, demonstrating the general applicability of this method.
| Substrate | Product | Yield (%) |
| Toluene | Benzyl bromide | 95 |
| 4-Methoxytoluene | 4-Methoxybenzyl bromide | 91 |
| 4-Chlorotoluene | 4-Chlorobenzyl bromide | 88 |
| 3-Nitrotoluene | 3-Nitrobenzyl bromide | 85 |
This data is representative of typical yields obtained in continuous flow benzylic bromination reactions.
Atom-Efficient Bromination Strategies
Atom economy is a key principle of green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. Traditional bromination methods, such as those using N-bromosuccinimide, have a lower atom economy due to the succinimide (B58015) byproduct.
More atom-efficient strategies focus on the in situ generation of bromine from less hazardous and more abundant sources. One such approach involves the oxidation of bromide salts, like sodium bromide (NaBr), with an oxidizing agent such as hydrogen peroxide (H₂O₂). rsc.org This generates molecular bromine in the reaction mixture, which can then participate in the benzylic bromination. This method is particularly attractive as the primary byproduct is water.
Another strategy involves the use of a bromide-bromate couple (e.g., NaBr/NaBrO₃) in an acidic aqueous medium. rsc.org This mixture releases bromine on demand, allowing for a controlled and efficient bromination process.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of benzylic bromination, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net
A study on the microwave-assisted radical benzyll bromination of substituted toluenes using N-bromosuccinimide was conducted in diethyl carbonate, an environmentally friendly solvent. researchgate.net This method proved to be superior to the classical bromination in carbon tetrachloride in terms of both reaction time and isolated yield. researchgate.net
The following table presents data from a study on microwave-assisted benzylic bromination.
| Substrate | Reaction Time (min) | Yield (%) |
| Toluene | 10 | 92 |
| 4-Methyltoluene | 15 | 90 |
| 4-Chlorotoluene | 12 | 87 |
This data showcases the efficiency of microwave-assisted benzylic bromination.
Environmentally Benign Solvent Systems (e.g., Water)
The use of hazardous organic solvents is a major environmental concern in the chemical industry. Consequently, there is a growing interest in developing synthetic methods that utilize environmentally benign solvents, with water being the most desirable.
Photochemical benzylic bromination of toluene derivatives has been successfully carried out in aqueous biphasic systems. researchgate.net In this approach, the reaction is performed in a mixture of water and an organic solvent, or even "on water" with minimal organic solvent. The use of water as a solvent is not only environmentally friendly but can also simplify the work-up procedure, as the water-soluble byproducts are easily separated from the organic product.
Recyclable Reagents and Catalysts (e.g., N-Bromosuccinimide from Succinimide)
The recyclability of reagents and catalysts is another cornerstone of green chemistry. In the case of benzylic brominations using N-bromosuccinimide (NBS), the succinimide byproduct can be recovered and reconverted to NBS, creating a more sustainable reaction cycle.
Reactivity and Reaction Mechanisms of 3 Bromobenzyl Bromide
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of the reactivity of 3-bromobenzyl bromide. The benzylic position is activated towards both S\N1 and S\N2 reaction pathways, allowing for the introduction of a wide array of functional groups.
S\N1 and S\N2 Reaction Pathways at the Benzylic Position
The benzylic carbon of this compound is a primary carbon, which would typically favor an S\N2 reaction. The S\N2 (Substitution Nucleophilic Bimolecular) mechanism involves a backside attack by a nucleophile, leading to a concerted displacement of the bromide leaving group and an inversion of stereochemistry if the carbon were chiral. This pathway is favored by strong nucleophiles and polar aprotic solvents. The rate of an S\N2 reaction is dependent on the concentration of both the substrate and the nucleophile.
However, the benzylic position also offers significant stabilization to a carbocation intermediate through resonance with the adjacent benzene (B151609) ring. This stabilization makes an S\N1 (Substitution Nucleophilic Unimolecular) pathway viable. The S\N1 mechanism is a two-step process where the first and rate-determining step is the spontaneous dissociation of the leaving group to form a planar carbocation. This intermediate is then rapidly attacked by a nucleophile from either face, leading to a racemic mixture if the starting material were chiral. S\N1 reactions are favored by weak nucleophiles and polar protic solvents that can solvate both the leaving group and the carbocation intermediate.
Therefore, the reaction conditions, including the nature of the nucleophile and the solvent system, play a crucial role in determining whether a nucleophilic substitution on this compound will proceed via an S\N1 or S\N2 mechanism.
Table 1: Factors Influencing S\N1 vs. S\N2 Pathways for this compound
| Factor | Favors S\N1 | Favors S\N2 |
| Substrate | Tertiary > Secondary > Primary (Benzylic is stabilized) | Methyl > Primary > Secondary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, RO⁻) |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone (B3395972), DMF) |
| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Stereochemistry | Racemization | Inversion |
| Intermediate | Carbocation | None (Transition State) |
Alkylation Reactions with Various Nucleophiles
The electrophilic nature of the benzylic carbon in this compound makes it an excellent alkylating agent for a variety of nucleophiles. This property is widely exploited in the synthesis of more complex molecules.
Ethers can be readily synthesized using this compound via the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol by a strong base to form an alkoxide, which then acts as a nucleophile and displaces the bromide from the benzylic position in an S\N2 reaction.
For the synthesis of 3-Bromobenzyl Cyclohexyl Ether, cyclohexanol (B46403) would first be treated with a strong base like sodium hydride (NaH) to form sodium cyclohexoxide. This alkoxide would then react with this compound to yield the target ether.
Reaction Scheme for 3-Bromobenzyl Cyclohexyl Ether Synthesis
Step 1: Formation of the alkoxide
Cyclohexanol + NaH → Sodium cyclohexoxide + H₂
Step 2: Nucleophilic substitution
Sodium cyclohexoxide + this compound → 3-Bromobenzyl Cyclohexyl Ether + NaBr
While a specific synthetic procedure for this ether is not detailed in the surveyed literature, its commercial availability suggests a synthesis based on this established and reliable method. pearson.com
Phenolic compounds, being weakly acidic, can be deprotonated to form phenoxides, which are excellent nucleophiles. The alkylation of phenols with this compound is a common strategy for introducing a 3-bromobenzyl moiety. For instance, 2,6-difluoro-3-hydroxybenzoic acid has been alkylated with this compound in the presence of potassium carbonate (K₂CO₃) and sodium iodide (KI) to produce the corresponding ether derivative. libretexts.org The carbonate acts as the base to deprotonate the phenol, and the iodide can facilitate the reaction through the in-situ formation of the more reactive 3-bromobenzyl iodide (Finkelstein reaction).
This compound serves as a key building block in the synthesis of complex biphenyl (B1667301) derivatives. In one reported synthesis, this compound was reacted with 1,2,4-triazole (B32235) or pyrazole (B372694) in the presence of potassium iodide to form an N-alkylated intermediate. masterorganicchemistry.com This intermediate, which now contains the 3-bromobenzyl group, can then undergo a Suzuki coupling reaction, utilizing the bromine atom on the aromatic ring to form a new carbon-carbon bond and create the biphenyl structure. masterorganicchemistry.com
Table 2: Examples of Alkylation Reactions for Biphenyl Synthesis
| Nucleophile | Reagents | Product Type | Reference |
| 1,2,4-Triazole | KI, 55°C | N-(3-bromobenzyl)-1,2,4-triazole intermediate | masterorganicchemistry.com |
| Pyrazole | KI, 55°C | N-(3-bromobenzyl)-pyrazole intermediate | masterorganicchemistry.com |
Research has shown that derivatives of benzyl (B1604629) bromide are effective alkylating agents for thioglycolurils. While the specific use of this compound is not explicitly detailed, the successful alkylation of 1,3-disubstituted 4-benzylideneamino-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-ones (thioglycolurils) with 4-bromobenzyl bromide provides a strong precedent. nih.gov This S-alkylation reaction targets the sulfur atom of the thiourea (B124793) moiety within the thioglycoluril structure, leading to the formation of 6-benzylideneamino-5-alkylsulfanyl-3,3a,6,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-ones. nih.gov This suggests that this compound would react in a similar manner to introduce the 3-bromobenzyl group onto the sulfur atom of the thioglycoluril scaffold.
Reaction with Phosphites: Formation of Phosphonates and Phosphates
The reaction of this compound with phosphites, such as triethyl phosphite (B83602) and triisopropyl phosphite, is a key method for the formation of phosphonates. This transformation typically proceeds via the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.org The mechanism is initiated by the nucleophilic attack of the phosphorus atom in the phosphite on the electrophilic benzylic carbon of this compound. This results in the displacement of the bromide ion and the formation of a phosphonium (B103445) salt intermediate. In a subsequent step, the displaced bromide ion attacks one of the alkyl groups on the phosphorus, leading to the formation of the corresponding dialkyl (3-bromobenzyl)phosphonate and an alkyl bromide byproduct. wikipedia.orgorganic-chemistry.org
For instance, the reaction of 4-bromobenzyl bromide with triethyl phosphite yields (4-bromobenzyl) phosphoric acid diethyl ester. google.com This process is often carried out at elevated temperatures, and in some cases, without a solvent. wikipedia.orggoogle.com The use of triisopropyl phosphite over triethyl phosphite can be advantageous as it forms a less reactive alkyl halide byproduct (isopropyl bromide), which is less likely to engage in side reactions with the starting phosphite. beilstein-journals.org
In a related context, the reaction of 3-(bromoacetyl)coumarin (B1271225) with trialkyl phosphites leads to the formation of dialkyl phosphonates through the Arbuzov reaction. researchgate.net However, under different conditions, such as phase transfer catalysis with dialkyl phosphites, the same starting material can yield vinylphosphates or dialkyl 1,2-epoxy-ethylphosphonates. researchgate.net
Table 1: Michaelis-Arbuzov Reaction with Benzyl Bromide Derivatives
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| 4-Bromobenzyl bromide | Triethyl phosphite | (4-Bromobenzyl) phosphoric acid diethyl ester | google.com |
| 3-(Bromoacetyl)coumarin | Trialkyl phosphites | Dialkyl phosphonates | researchgate.net |
Reduction Reactions
This compound can be reduced to the corresponding hydrocarbon through various methods, including the use of organometallic reagents and metal hydrides.
Reduction with Organometallic Reagents (e.g., Diethylzinc (B1219324) in the Presence of Pd(PPh3)4)
The reduction of this compound to 3-bromotoluene (B146084) can be achieved using diethylzinc in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). sigmaaldrich.comottokemi.comottokemi.comsigmaaldrich.com This reaction is a type of reductive cleavage of the carbon-bromine bond at the benzylic position. The mechanism likely involves the formation of an organopalladium intermediate, which then undergoes a reaction with diethylzinc to facilitate the reduction.
Reduction using Sodium Borohydride (B1222165)
Sodium borohydride (NaBH₄) is a versatile reducing agent capable of reducing alkyl halides. vt.edusmolecule.com The reduction of benzyl halides, including this compound, with NaBH₄ is believed to occur via an Sₙ2 mechanism, where the hydride ion (H⁻) acts as the nucleophile, displacing the bromide ion. vt.edu The reactivity of alkyl halides towards NaBH₄ reduction follows the order of primary > secondary > tertiary, and the leaving group ability is in the order of I⁻ > Br⁻ > Cl⁻. vt.edu
The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. numberanalytics.com The efficiency of the reduction can be influenced by various factors, including the presence of catalysts. For example, the use of polyacrylonitrile (B21495) fiber-supported quaternary ammonium (B1175870) salts has been shown to catalyze the reduction of benzyl halides by NaBH₄ in water, providing an environmentally friendly method. rsc.org
Table 2: Reduction of this compound
| Reducing Agent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Diethylzinc | Pd(PPh₃)₄ | 3-Bromotoluene | sigmaaldrich.comottokemi.comottokemi.comsigmaaldrich.com |
| Sodium Borohydride | Protic solvent | 3-Bromotoluene | vt.edusmolecule.com |
Organometallic Chemistry Involving this compound
This compound is a valuable substrate in organometallic chemistry, particularly in cross-coupling reactions for the formation of new carbon-carbon bonds.
Applications in Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, and it has been successfully applied to benzylic halides like this compound. nih.govrsc.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or an organotrifluoroborate) with an organic halide. nih.govrsc.org
In the case of this compound, the reaction can be controlled to selectively couple at the benzylic C(sp³)-Br bond, leaving the aryl C(sp²)-Br bond intact, or to achieve a dual substitution. The selectivity often depends on the reaction conditions, including the choice of catalyst, ligand, base, and solvent. nih.gov
For instance, the Suzuki-Miyaura coupling of benzyl bromides with potassium aryltrifluoroborates has been achieved using a catalyst system of PdCl₂(dppf)·CH₂Cl₂ with Cs₂CO₃ as the base in a THF/H₂O solvent mixture. nih.gov Microwave-assisted conditions have also been developed for the Suzuki-Miyaura coupling of benzylic bromides with arylboronic acids, using Pd(OAc)₂ with a ligand like JohnPhos and K₂CO₃ as the base in DMF. nih.gov These methods allow for the synthesis of a diverse range of diarylmethane derivatives.
It is noteworthy that in dihalogenated substrates like bromobenzyl bromides, selective cross-coupling at the more reactive benzylic bromide position can be achieved, providing a route to functionalized biphenyl derivatives. nih.gov
Table 3: Suzuki-Miyaura Cross-Coupling of Benzyl Bromide Derivatives
| Benzyl Bromide Derivative | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | Diphenylmethane | nih.gov |
| Benzylic bromides | Arylboronic acids | Pd(OAc)₂ / JohnPhos / K₂CO₃ | Diaryl-methanes | nih.gov |
| 1-Bromo-4-(chloromethyl)benzene | Arylboronic acids | Pd(OAc)₂ / PCy₃·HBF₄ / Cs₂CO₃ | Substituted biphenyls | nih.gov |
Formation of Organometallic Complexes (e.g., Organotin Compounds)
This compound serves as a key reagent in the synthesis of organotin compounds. A direct synthesis approach involves the reaction of this compound with metallic tin powder. iucr.orgscholarsresearchlibrary.com This reaction, typically conducted by refluxing the components in a solvent like toluene (B28343), yields diorganotin dihalides. iucr.orgsci-hub.st Specifically, refluxing tin powder and this compound in toluene produces bis(3-bromobenzyl)tin dibromide. iucr.org This intermediate is a crucial building block for more complex organotin structures. iucr.orgscholarsresearchlibrary.com The addition of a small amount of water can be essential to initiate the reaction in toluene. sci-hub.st
These diorganotin compounds can then be reacted with various ligands to form stable, hexa-coordinated complexes. scholarsresearchlibrary.com For example, di(m-bromobenzyl)(dibromo)tin(IV) reacts with 1,10-phenanthroline (B135089) to yield the corresponding complex, which exhibits a distorted octahedral geometry. scholarsresearchlibrary.com
A specific example of a complex organotin compound derived from this compound is Dibromidobis(3-bromobenzyl)(4,7-diphenyl-1,10-phenanthroline)tin(IV). The synthesis is a two-step process. iucr.org
Synthesis of bis(3-bromobenzyl)tin dibromide : Tin powder (16.8 mmol) and this compound (16.8 mmol) are refluxed in toluene (60 ml) at 110 °C for 3 hours. The resulting crystallized product is extracted and purified. iucr.org
Synthesis of the final complex : The purified bis(3-bromobenzyl)tin dibromide (0.752 mmol) is dissolved in methanol (50 ml) and reacted with 4,7-diphenyl-1,10-phenanthroline (B7770734) (0.752 mmol) at room temperature for 24 hours. iucr.org The final yellow product is obtained after recrystallization. iucr.org
In the resulting complex, the tin atom is six-coordinate, bonded to the two nitrogen atoms of the phenanthroline ligand, two carbon atoms from the 3-bromobenzyl groups, and two bromide ligands. iucr.orgresearchgate.net The molecular structure features the two 3-bromobenzyl ligands in a trans configuration to each other, while the bromide anions are arranged in a cis configuration. iucr.orgresearchgate.net
Table 2: Synthesis Parameters for Dibromidobis(3-bromobenzyl)(4,7-diphenyl-1,10-phenanthroline)tin(IV)
| Step | Reactants | Solvent | Conditions | Reference |
|---|---|---|---|---|
| 1 | Tin powder, this compound | Toluene | Reflux at 110 °C for 3 h | iucr.org |
| 2 | Bis(3-bromobenzyl)tin dibromide, 4,7-diphenyl-1,10-phenanthroline | Methanol | Room temperature for 24 h | iucr.org |
Other Significant Transformations
Reactions in the Synthesis of Complex Heterocyclic Systems
This compound is a valuable building block for constructing complex heterocyclic frameworks. Its benzylic bromide is reactive towards nucleophilic substitution, allowing for its attachment to various core structures. For example, it has been used in the synthesis of 1,7-di(3-bromobenzyl)cyclen and substituted 8-arylquinolines, which are inhibitors of phosphodiesterase 4 (PDE4). sigmaaldrich.cn It is also used to prepare N-substituted pyridinium (B92312) salts by reacting with pyridine (B92270) derivatives. acs.org For instance, reacting 3-halogenopyridines with (4-halogenobenzyl) bromides in hot acetone yields N-(4-halogenobenzyl)-3-halogenopyridinium bromides. acs.org These reactions demonstrate the utility of the benzyl bromide moiety in elaborating heterocyclic systems. sigmaaldrich.cnacs.org
Reactions with Telluride Reagents
This compound can react with telluride reagents to form organotellurium compounds. A general method for preparing dialkyl tellurides involves the in-situ generation of sodium telluride, which is then alkylated. thieme-connect.de Sodium telluride can be formed by reducing tellurium powder with sodium in liquid ammonia (B1221849) or with reducing agents like sodium borohydride in various solvents. thieme-connect.de The resulting sodium telluride reacts with alkyl halides, such as this compound, to yield the corresponding symmetrical diorgano telluride. thieme-connect.de
Another approach involves using bis(triphenylstannyl)telluride, which, when coupled with a fluoride (B91410) ion, acts as a mild tellurating reagent for dihalides. researchgate.net This method provides a pathway for forming tellurium-containing rings from appropriate precursors. researchgate.net The reaction of telluride nucleophiles with alkyl halides like this compound is a foundational method for creating carbon-tellurium bonds. thieme-connect.de
Applications of 3 Bromobenzyl Bromide in Advanced Chemical Synthesis
Pharmaceutical and Medicinal Chemistry Intermediates
In the realm of pharmaceutical and medicinal chemistry, 3-bromobenzyl bromide is a key intermediate in the development of new therapeutic agents. chemimpex.com Its unique structure facilitates the creation of complex molecules, enabling researchers to explore novel chemical structures with potential applications in drug discovery. chemimpex.com
This compound is extensively used in the synthesis of various biologically active compounds. chemimpex.com Its reactivity allows for its incorporation into diverse molecular scaffolds, leading to the generation of novel compounds with a range of biological functions. guidechem.comchemimpex.com The introduction of the 3-bromobenzyl group can significantly influence the pharmacological properties of a molecule. Multicomponent reactions, which allow for the rapid construction of complex molecules in a single step, often utilize reagents like this compound to generate libraries of biologically active compounds. mdpi.comnih.gov
This compound serves as a crucial precursor in the synthesis of phosphodiesterase 4 (PDE4) inhibitors. sigmaaldrich.comthermofisher.com PDE4 is an enzyme that plays a significant role in inflammatory pathways, and its inhibition is a therapeutic strategy for conditions like chronic obstructive pulmonary disease (COPD) and asthma. nih.govnih.gov The synthesis of substituted 8-arylquinoline PDE4 inhibitors has been accomplished using this compound, leading to the identification of compounds with potent in vitro and in vivo profiles. sigmaaldrich.com The development of novel PDE4 inhibitors often involves the strategic incorporation of the 3-bromobenzyl moiety to optimize their inhibitory activity and pharmacokinetic properties. nih.govresearchgate.net
Table 1: Examples of PDE4 Inhibitors Synthesized Using this compound
| Compound Class | Key Synthetic Step Involving this compound | Therapeutic Target |
|---|---|---|
| Substituted 8-arylquinolines | Alkylation of a quinoline (B57606) precursor | PDE4 |
The compound is a key building block in the synthesis of molecules with potential anti-cancer and anti-inflammatory properties. chemimpex.com It has been utilized in the creation of compounds that exhibit cytotoxicity against cancer cell lines. biosynth.com For instance, certain molecules synthesized using this compound have been shown to induce the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation. biosynth.com Its role extends to the development of various pharmaceutical agents aimed at treating cancer and inflammatory diseases. chemimpex.com
In the field of antibiotic development, this compound has been employed in the synthesis of norbornane (B1196662) bisether antibiotics. nih.govrsc.org A silver-mediated alkylation reaction is a key step where this compound is used to introduce the benzyl (B1604629) ether moieties onto a norbornane scaffold. nih.govrsc.orgunisa.edu.aursc.org This synthetic strategy has led to the creation of a series of structurally rigid cationic amphiphiles. unisa.edu.aursc.org Notably, the 3-bromobenzyl derivative in this class of compounds has demonstrated activity against a range of pathogens, including Acinetobacter baumannii. rsc.org
Table 2: Antibacterial Activity of a Norbornane Bisether Derivative Synthesized with this compound
| Pathogen | Zone of Inhibition (ZOI) in mm |
|---|---|
| Acinetobacter baumannii | 15 |
| Vancomycin-Resistant Enterococcus (VRE) | - |
| Klebsiella pneumoniae | - |
| Escherichia faecium | - |
Data derived from a study on norbornane bisether antibiotics. rsc.org
This compound is utilized in the synthesis of N-benzyl pyridinium-curcumin derivatives, which have been investigated as potent acetylcholinesterase (AChE) inhibitors. nih.gov These compounds are of interest for their potential therapeutic applications in conditions like Alzheimer's disease. nih.gov The synthesis involves the reaction of a substituted benzyl bromide, such as this compound, with a pyridinium-curcumin precursor. tandfonline.comresearchgate.net The resulting derivatives have shown significant AChE inhibitory activities, with some compounds exhibiting potencies in the nanomolar range. nih.govnih.gov
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of N-benzyl Pyridinium-Curcumin Derivatives
| Derivative Type | IC50 Value (nM) |
|---|---|
| 4-pyridinium curcumin (B1669340) derivative (unsubstituted benzyl) | 7.5 ± 0.19 |
| 3-pyridinium curcumin derivative (unsubstituted benzyl) | 17 |
| 4-pyridinium derivative (unsubstituted benzyl) | 32 |
| 3-pyridinium derivative (unsubstituted benzyl) | 56 |
IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. nih.govtandfonline.com
In the development of cancer therapeutics, this compound has been used to synthesize derivatives of poly(ADP-ribose) polymerase (PARP) inhibitors. nih.gov PARP inhibitors are a class of drugs that target the PARP enzyme, which is involved in DNA repair. nih.govtandfonline.com These inhibitors have shown clinical efficacy in treating cancers with deficiencies in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.govtandfonline.com The synthesis of novel oxadiazole-based PARP inhibitors has involved the use of this compound to create compounds that are then evaluated for their ability to inhibit PARP-1 and induce cancer cell death. nih.gov
Material Science and Polymer Chemistry
This compound serves as a crucial reagent in the fields of material science and polymer chemistry, primarily owing to its reactive nature which allows for the functionalization of various materials. Its ability to participate in nucleophilic substitution reactions makes it a valuable tool for modifying existing polymers or synthesizing entirely new advanced materials with tailored properties chemimpex.com.
Researchers utilize this compound to introduce the 3-bromobenzyl moiety onto polymer backbones or surfaces. This modification can significantly alter the physicochemical properties of the material, enhancing them for specific applications such as specialized coatings and adhesives chemimpex.com. The incorporation of this functional group can improve thermal stability, flame retardancy, and other performance characteristics.
In the realm of advanced materials, this compound is employed in the synthesis of functionalized materials designed for high-performance applications. For instance, it is used in the flame retardant treatment of components for electronic products, including circuit boards and plastic casings guidechem.com. Its lower volatility and higher thermal stability compared to some traditional bromine flame retardants contribute to a reduction in the release of harmful gases guidechem.com. The versatility of this compound thus makes it an important building block for creating a diverse range of functionalized materials.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 823-78-9 |
| Molecular Formula | C₇H₆Br₂ |
| Molecular Weight | 249.93 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 39-41 °C |
| Synonyms | α,3-Dibromotoluene, 1-Bromo-3-(bromomethyl)benzene |
Agrochemical Synthesis
This compound is recognized as a key intermediate in the synthesis of various agrochemicals chemimpex.comycdehongchem.com. Its bifunctional nature, featuring both a reactive benzyl bromide group and a stable aryl bromide, allows it to be incorporated into complex molecular structures characteristic of modern crop protection agents. While its role as a precursor in the agrochemical industry is established, specific, publicly documented examples of commercial agrochemicals synthesized directly from this compound are not detailed in readily available scientific literature. The compound's utility lies in its capacity to act as a foundational building block, from which more complex, biologically active molecules are constructed through multi-step synthetic pathways.
General Organic Building Block and Reagent
As a versatile organic compound, this compound is widely used as a fundamental building block and reagent in broader organic synthesis chemimpex.com. Its utility stems from the two bromine atoms situated in different chemical environments: one on the aromatic ring and one on the methyl group. This structural feature allows for selective reactions, making it a valuable intermediate for synthesizing a wide array of more complex molecules chemimpex.com. For example, it is an important precursor in the synthesis of hydroxybenzyl alcohols, hydroxybenzaldehydes, and hydroxybenzoic acids guidechem.com.
The unique structure of this compound makes it an effective reagent for introducing bromine atoms, or more specifically the 3-bromobenzyl group, into organic molecules chemimpex.com. The benzylic bromide is highly reactive towards nucleophiles, facilitating the attachment of the bromobenzyl framework onto various substrates. This reactivity is exploited in the synthesis of complex organic molecules, including those with specific biological activities.
A notable application is in the synthesis of pharmaceutical intermediates. For instance, this compound is a key reactant in the preparation of substituted 8-arylquinolines, which have been investigated as potent phosphodiesterase 4 (PDE4) inhibitors. It is also used in the synthesis of macrocyclic compounds like 1,7-di(3-bromobenzyl)cyclen. These examples highlight its role as a critical building block that enables the construction of intricate molecular architectures.
Table 2: Overview of this compound Applications
| Application Area | Specific Use |
|---|---|
| Material Science | Functionalization of polymers for coatings and adhesives chemimpex.com. |
| Flame retardant treatment for electronics guidechem.com. | |
| Agrochemical Synthesis | Intermediate in the production of crop protection agents chemimpex.comycdehongchem.com. |
| Organic Synthesis | Building block for complex molecules (e.g., hydroxybenzyl alcohols) guidechem.com. |
| Reagent for introducing the 3-bromobenzyl group. | |
| Pharmaceutical Research | Synthesis of phosphodiesterase 4 (PDE4) inhibitors. |
Spectroscopic and Computational Investigations
Spectroscopic Characterization Techniques Applied to 3-Bromobenzyl Bromide Derivatives
Spectroscopic methods are fundamental in the elucidation of the molecular structure of this compound and its derivatives. These techniques provide detailed information on the connectivity of atoms, the functional groups present, and the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. In derivatives of this compound, the aromatic protons typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The benzylic protons of the -CH₂Br group are highly deshielded by the adjacent bromine atom and the aromatic ring, typically resonating as a singlet at approximately δ 4.5-5.0 ppm, unless coupled to other protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the different electronic environments of carbon atoms. The carbon of the benzylic -CH₂Br group is typically found in the range of δ 30-35 ppm. The aromatic carbons show signals in the δ 120-140 ppm region. The carbon atom directly attached to the ring bromine (C-Br) is observed around δ 122 ppm, while the carbon bearing the bromomethyl group is found further downfield due to the combined electron-withdrawing effects.
Specific chemical shift values for various derivatives can be found in the literature, often reported relative to a solvent reference signal like DMSO-d₆ at δ = 2.50 ppm for ¹H NMR and δ = 39.52 ppm for ¹³C NMR umich.edu. For example, in one study, NMR spectra were recorded on instruments operating at 400 and 600 MHz for ¹H, and 100 and 126 MHz for ¹³C umich.edu.
Table 1: Representative NMR Data for this compound Derivatives
| Compound Moiety | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 (multiplet) | 120 - 140 |
| Benzylic CH₂Br | ~4.5 - 5.0 (singlet) | ~30 - 35 |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum exhibits a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).
Consequently, the molecular ion (M⁺) peak for C₇H₆Br₂ will appear as a triplet of peaks:
[M]⁺: Containing two ⁷⁹Br isotopes.
[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope.
[M+4]⁺: Containing two ⁸¹Br isotopes.
The relative intensity ratio of these peaks is approximately 1:2:1. This distinctive pattern is a clear indicator of the presence of two bromine atoms in the molecule and its fragments. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental formula C₇H₆Br₂ (exact mass: 247.8836) chemsrc.com.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives shows several characteristic absorption bands.
Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the benzene ring.
Aliphatic C-H Stretching: Bands corresponding to the stretching of the C-H bonds in the benzylic -CH₂Br group are observed just below 3000 cm⁻¹.
Aromatic C=C Stretching: Medium to strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
C-H Bending: Out-of-plane C-H bending vibrations for the meta-substituted benzene ring appear in the 900-690 cm⁻¹ region. Specifically, 1,3-disubstituted benzenes often show strong bands between 810-750 cm⁻¹ and another band between 725-680 cm⁻¹ okstate.edu.
C-Br Stretching: The carbon-bromine stretching vibrations for both the aryl bromide and the alkyl bromide are found in the fingerprint region, typically between 700 and 500 cm⁻¹.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| > 3000 | Aromatic C-H Stretch | Medium-Weak |
| < 3000 | Aliphatic C-H Stretch | Medium-Weak |
| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong |
| 810 - 750 | Aromatic C-H Out-of-Plane Bend | Strong |
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. While the specific crystal structure of this compound itself is not detailed in the provided search context, studies on its derivatives, such as 3,5-dimethoxybenzyl bromide, have been performed using powder X-ray diffraction data rero.ch.
In a study of 3,5-dimethoxybenzyl bromide, the structure was determined from laboratory powder X-ray diffraction data, followed by Rietveld refinement. The analysis revealed a monoclinic unit cell with space group P2₁/c rero.ch. Such studies confirm the molecular conformation, for instance, showing that the bromine atom of the -CH₂Br group lies out of the plane of the phenyl ring rero.ch. X-ray crystallography is the definitive method for confirming the regiochemistry of reaction products derived from this compound, as demonstrated in the structural confirmation of thiazolo[3,2-b] umich.educhemicalbook.comchemicalbook.comtriazole derivatives researchgate.net.
Table 3: Example Crystallographic Data for a this compound Derivative (3,5-dimethoxybenzyl bromide)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| a (Å) | 8.45 |
| b (Å) | 4.51 |
| c (Å) | 25.28 |
| β (°) | 93.73 |
Data for 3,5-dimethoxybenzyl bromide, a derivative. rero.ch
Computational Chemistry Studies
Computational chemistry serves as a valuable adjunct to experimental work, allowing for the prediction of molecular properties and the investigation of reaction mechanisms at a theoretical level.
Density Functional Theory (DFT) is a quantum mechanical modeling method frequently used to investigate the electronic structure of molecules. DFT calculations can predict various properties of this compound and its derivatives, including optimized molecular geometries, vibrational frequencies (for comparison with IR spectra), NMR chemical shifts, and electronic properties.
DFT studies are particularly useful for:
Geometric Optimization: Calculating the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography.
Spectroscopic Prediction: Simulating IR and NMR spectra. The accuracy of these predictions can be high when using appropriate functionals (e.g., B3LYP) and basis sets that are flexible in the core region nih.gov.
Reaction Mechanisms: Investigating reaction pathways, such as the Sₙ1 mechanism involved in the homologation of benzyl (B1604629) bromides, by calculating the energies of reactants, transition states, and products nih.gov.
The choice of functional and basis set is crucial for obtaining accurate results. Hybrid functionals like B3LYP are often preferred for their balance of accuracy and computational cost in predicting a range of molecular properties nih.govresearchgate.net. The performance of different functionals can be benchmarked against experimental data to ensure the reliability of the theoretical model chemrxiv.org.
Molecular Docking Studies (e.g., for drug discovery)
Molecular docking is a computational technique utilized in drug discovery to predict the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. nih.govnih.govasianjpr.com This method allows researchers to understand the interactions between a ligand (in this case, a derivative of this compound) and its biological target at the molecular level, which is crucial for designing and developing new therapeutic agents. nih.govnih.gov Although direct molecular docking studies on this compound as a primary ligand are not extensively documented in publicly available research, its role as a versatile reagent in the synthesis of various biologically active molecules is well-established. chemimpex.com Derivatives of this compound are frequently investigated for their potential as enzyme inhibitors and other therapeutic agents. mdpi.comresearchgate.net
In a typical molecular docking study, the three-dimensional structures of both the ligand and the target protein are used. nih.gov Computational algorithms then "dock" the ligand into the active site of the protein, exploring various possible conformations and orientations. nih.gov The stability of these complexes is evaluated using a scoring function, which estimates the binding affinity. nih.gov A higher score generally indicates a more stable interaction and a potentially more potent inhibitor. nih.gov
For instance, in the development of novel inhibitors for enzymes implicated in cancer, derivatives synthesized using this compound have been the subject of molecular docking studies. These studies help in understanding the structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. mdpi.com For example, N-benzylisatin derivatives, which can be synthesized from benzyl bromide analogs, have been docked into the active site of VEGFR2, a key enzyme in angiogenesis, to rationalize their anticancer activity. mdpi.com
Similarly, in the design of selective inhibitors for bromodomain-containing protein 4 (BRD4), a target in cancer and cardiovascular diseases, theophylline derivatives substituted with benzyl groups (including bromo-substituted benzyls) were synthesized and evaluated. researchgate.net Molecular docking of these compounds into the BRD4 bromodomains (BD1 and BD2) helped to elucidate the binding modes and identify key interactions, such as π-H interactions with specific amino acid residues like Ile146, which contributed to their inhibitory activity and selectivity. researchgate.net
The general process of a molecular docking study for a this compound derivative would involve the steps outlined in the table below.
| Step | Description |
| 1. Target and Ligand Preparation | Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare the 3D structure of the this compound derivative. |
| 2. Binding Site Prediction | Identify the active or allosteric site of the target protein where the ligand is expected to bind. |
| 3. Docking Simulation | Use docking software (e.g., AutoDock, GOLD) to place the ligand into the binding site in various orientations and conformations. scispace.com |
| 4. Scoring and Ranking | Evaluate the binding poses using a scoring function to estimate the binding affinity (e.g., in kcal/mol) and rank the potential efficacy of the derivatives. mdpi.com |
| 5. Post-Docking Analysis | Analyze the best-ranked poses to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking that stabilize the ligand-protein complex. |
These computational insights are invaluable for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties in the drug discovery pipeline.
Analysis of Reactivity Descriptors and Electronic Properties
The reactivity and electronic properties of this compound can be investigated using computational methods, particularly Density Functional Theory (DFT). nih.govresearchgate.netmdpi.com DFT calculations provide insights into the electronic structure of a molecule, which in turn helps in understanding its chemical behavior. nih.govresearchgate.netmdpi.com Key parameters derived from these calculations are reactivity descriptors, which quantify the reactivity of different sites within the molecule. researchgate.netirjweb.com
Frontier Molecular Orbitals (HOMO and LUMO):
Molecular Electrostatic Potential (MEP):
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. mdpi.com It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. mdpi.com For this compound, the electronegative bromine atoms and the aromatic ring would influence the MEP, highlighting the reactive sites for various chemical reactions. mdpi.com
Global Reactivity Descriptors:
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical reactivity of a molecule. These descriptors provide a more detailed understanding of the molecule's behavior in chemical reactions. irjweb.com
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. irjweb.com |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. irjweb.com |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |
Studies on related bromo-aromatic compounds have shown that these DFT-calculated descriptors correlate well with experimental observations of reactivity. researchgate.net For example, in nucleophilic substitution reactions of benzyl bromide with N-substituted anilines, the reaction rate was found to be controlled by electrostatic interactions, which can be understood through the analysis of electronic properties. niscpr.res.in The presence of the bromine atom on the phenyl ring in this compound influences these electronic properties, affecting its reactivity in reactions such as SN1 substitutions, where the stability of the resulting carbocation is crucial. pearson.comdoubtnut.com
Conformational Analysis
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, the key conformational flexibility arises from the rotation around the single bond connecting the phenyl ring and the bromomethyl group (-CH2Br). This rotation determines the orientation of the -CH2Br group relative to the plane of the benzene ring.
The stability of different conformers is influenced by various factors, including steric hindrance and electronic interactions between the substituents on the ring and the bromomethyl group. nih.gov The barrier to internal rotation is the energy required to convert one conformer into another. nih.gov Computational chemistry provides powerful tools to investigate these conformational preferences and the energy barriers associated with them. nih.gov
For molecules with a rotatable dihedral angle, such as the H-C-C-H angle in ethane and its derivatives, the energy profile of rotation can be calculated to identify the most stable (lowest energy) and least stable (highest energy) conformations. nih.gov In the case of this compound, the dihedral angle of interest would be defined by a C-C-C-Br sequence, describing the rotation of the C-Br bond of the methylene group relative to the phenyl ring.
The table below shows computationally determined rotational barriers for some related molecules, which can serve as a reference for understanding the potential energy landscape of this compound.
| Molecule | Rotor Type | Rotational Barrier (kJ/mol) |
| Bibenzyl | benzyl | 31.3 nist.gov |
| Styrene | C2H3 | 12.0 nist.gov |
| n-Propyl bromide | CH2Br | 24.3 nist.gov |
| 1,2-Dibromoethane | CH2Br | 41.8 nist.gov |
The presence of the bromine atom at the meta position of the phenyl ring in this compound is expected to influence the rotational barrier and the relative stability of the conformers due to both steric and electronic effects. A detailed conformational analysis would typically involve scanning the potential energy surface by systematically rotating the dihedral angle and calculating the energy at each step. This would reveal the global minimum energy conformation and the transition states separating different conformers. Such an analysis is crucial for understanding the molecule's shape, which can in turn affect its reactivity and its interactions with other molecules, for example, in a biological context. nih.gov
Future Research Directions and Emerging Trends
Development of More Sustainable and Efficient Synthetic Routes
Future research is increasingly focused on developing greener and more efficient methods for synthesizing 3-Bromobenzyl bromide and its derivatives. Traditional bromination methods often involve hazardous reagents and produce significant waste. acs.org Current research is exploring atom-efficient brominating agents and environmentally benign solvents to minimize the environmental impact. acs.orgresearchgate.net For instance, the use of NaBr–NaBrO₃ in water as a brominating system presents a more sustainable alternative to conventional methods. acs.org Another approach involves microwave-assisted synthesis in recyclable solvents like diethyl carbonate, which significantly reduces reaction times and improves yields. researchgate.net These green chemistry approaches are crucial for the industrial-scale production of this compound and its downstream products. acs.orggoogle.com
Exploration of Novel Catalytic Systems for Reactions Involving this compound
The development of novel catalytic systems is a key area of future research to enhance the reactivity and selectivity of reactions involving this compound. Palladium-based catalysts are widely used for cross-coupling reactions, and research is ongoing to develop more active and robust catalyst systems. frontiersin.org This includes the design of bulky phosphine-based ligands that can improve the efficiency of Suzuki-Miyaura cross-coupling reactions. frontiersin.org Furthermore, the use of N-heterocyclic carbene (NHC)-copper(I) complexes is being explored for facilitating reactions like the three-component click reaction. scispace.com The development of reusable, polymer-supported catalysts is also a significant trend, aiming to simplify product purification and reduce catalyst waste. sigmaaldrich.com
Expansion of Applications in Drug Discovery and Materials Science
This compound is a valuable building block in the synthesis of pharmaceuticals and advanced materials. chemimpex.com Future research will continue to explore its potential in these fields. In drug discovery, it is used as an intermediate in the synthesis of various therapeutic agents, including anticancer and anti-inflammatory drugs. chemimpex.combiosynth.com For example, it has been utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and derivatives with potential anticancer activity. thermofisher.comsigmaaldrich.comfishersci.ca The ability to functionalize the 3-bromobenzyl group allows for the creation of diverse molecular structures with a range of biological activities. vulcanchem.com
In materials science, this compound is employed in the modification of polymers to enhance their properties for applications in coatings and adhesives. chemimpex.com Its ability to undergo nucleophilic substitution reactions makes it a useful reagent for creating functionalized materials with specific properties. chemimpex.com Future research will likely focus on developing new polymers and materials with tailored functionalities by leveraging the reactivity of this compound.
Advanced Mechanistic Investigations of Complex Reactions
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and developing new transformations. Advanced mechanistic studies, including kinetic analysis and computational modeling, are being employed to elucidate the pathways of complex reactions. For example, mechanistic studies on the reaction of isoquinoline (B145761) with benzyl (B1604629) bromide have proposed a plausible mechanism involving the formation of a quaternary ammonium (B1175870) salt intermediate. mdpi.com Similarly, investigations into the Michaelis-Arbuzov reaction have utilized control experiments to understand the reaction pathway. rsc.org These detailed mechanistic insights can guide the design of more efficient and selective synthetic protocols. conicet.gov.ar
Integration with Flow Chemistry and Automation for Scalable Synthesis
The integration of this compound chemistry with continuous-flow technologies and automation is an emerging trend that promises to revolutionize the scalable synthesis of its derivatives. acs.orgacs.org Flow chemistry offers several advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for seamless multi-step synthesis. acs.orgacs.orgnih.govokayama-u.ac.jp Automated flow synthesis platforms can significantly reduce manual intervention and waste, making the production of pharmaceuticals and other high-value chemicals more efficient and cost-effective. acs.orgnih.gov The development of continuous-flow processes for reactions such as Suzuki-Miyaura coupling and other palladium-catalyzed reactions is an active area of research. acs.org
Q & A
Q. Basic
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical goggles, and fume hoods to avoid skin/eye contact and inhalation .
- Storage: Keep at 0–6°C in sealed amber vials to prevent thermal decomposition .
- Waste Disposal: Neutralize with 10% sodium bicarbonate before transferring to halogenated waste containers. Consult local regulations for incineration protocols .
How can researchers troubleshoot low yields in nucleophilic substitution reactions involving this compound?
Advanced
Common issues and solutions:
- Moisture Contamination: Use molecular sieves or anhydrous solvents to suppress hydrolysis.
- Incomplete Activation: Pre-dry NaH or K2CO3 at 120°C to remove moisture .
- Competing Elimination: Lower reaction temperatures (e.g., 0°C) and use bulky bases (e.g., LDA) to favor SN2 pathways .
What advanced analytical techniques are used to assess the purity of this compound in complex mixtures?
Q. Advanced
- Capillary Electrophoresis (CE): Optimized buffer systems (e.g., 20 mM borate, pH 9.2) resolve bromide ions from chloride contaminants .
- Gas Chromatography-Mass Spectrometry (GC-MS): Detects volatile byproducts (e.g., dibenzyl ether) via electron ionization .
- Elemental Analysis: Quantifies bromine content (theoretical: 63.9%) to confirm stoichiometry .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
